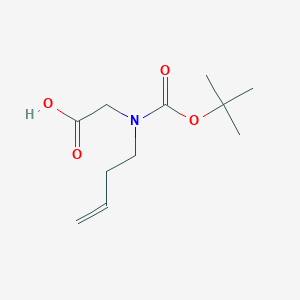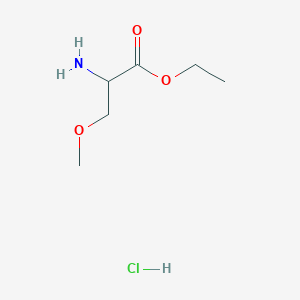![molecular formula C12H17NO4 B13506513 Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester CAS No. 756900-98-8](/img/structure/B13506513.png)
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H19NO4. This compound is a derivative of carbamic acid and features a phenyl group substituted with two hydroxyl groups at the 2 and 3 positions, a methyl group, and a tert-butyl ester group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. The addition of alcohols to isocyanates and the reaction of carbonate esters with ammonia are also common methods . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process often includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like supercritical carbon dioxide can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can result in the formation of different carbamate derivatives.
科学的研究の応用
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but lacks the hydroxyl groups on the phenyl ring.
Carbamic acid, methyl-, ethyl ester: Another related compound with different alkyl groups attached to the carbamate moiety.
Uniqueness
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester is unique due to the presence of hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
756900-98-8 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
tert-butyl N-[(2,3-dihydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(14)10(8)15/h4-6,14-15H,7H2,1-3H3,(H,13,16) |
InChIキー |
FRDBUXVQKWBQDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


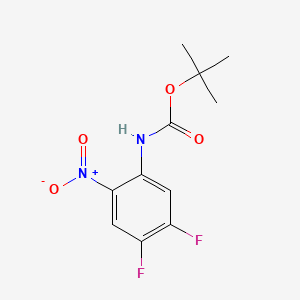
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
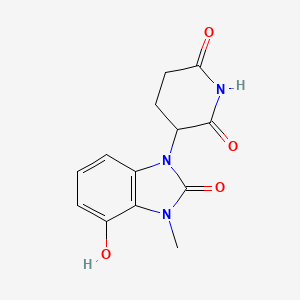
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
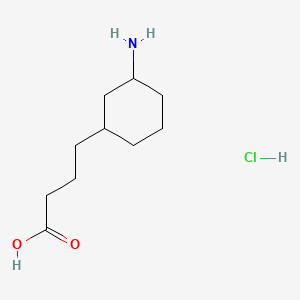
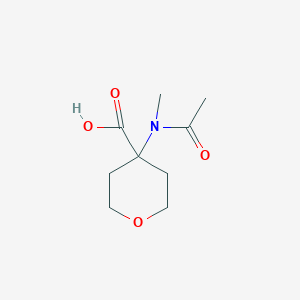
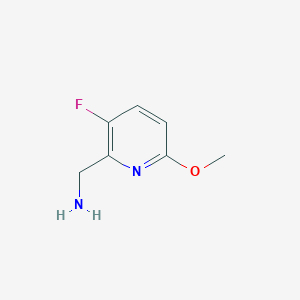
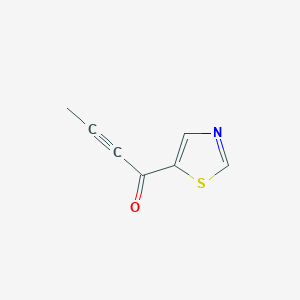
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
